molecular formula C8H15NS2 B14595946 N-Hexyl-1,3-dithietan-2-imine CAS No. 59754-41-5

N-Hexyl-1,3-dithietan-2-imine

Cat. No.: B14595946
CAS No.: 59754-41-5
M. Wt: 189.3 g/mol
InChI Key: ITMMZPFDUOMDDM-UHFFFAOYSA-N
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Description

N-Hexyl-1,3-dithietan-2-imine is an organic compound characterized by the presence of a dithietane ring, which is a four-membered ring containing two sulfur atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hexyl-1,3-dithietan-2-imine can be synthesized through the reaction of hexylamine with carbon disulfide and an appropriate halogenating agent. The reaction typically involves the formation of an intermediate, which then cyclizes to form the dithietane ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-1,3-dithietan-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the cleavage of the dithietane ring.

    Substitution: this compound can undergo nucleophilic substitution reactions where the nitrogen or sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, and halides in polar aprotic solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted dithietane derivatives.

Scientific Research Applications

N-Hexyl-1,3-dithietan-2-imine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-Hexyl-1,3-dithietan-2-imine exerts its effects involves interactions with various molecular targets. The compound’s sulfur and nitrogen atoms can form bonds with biological molecules, potentially disrupting normal cellular functions. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithiane: A similar compound with a six-membered ring containing two sulfur atoms.

    Thiazolidine: A five-membered ring containing one sulfur and one nitrogen atom.

    Imidazole: A five-membered ring containing two nitrogen atoms.

Uniqueness

N-Hexyl-1,3-dithietan-2-imine is unique due to its four-membered dithietane ring, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

59754-41-5

Molecular Formula

C8H15NS2

Molecular Weight

189.3 g/mol

IUPAC Name

N-hexyl-1,3-dithietan-2-imine

InChI

InChI=1S/C8H15NS2/c1-2-3-4-5-6-9-8-10-7-11-8/h2-7H2,1H3

InChI Key

ITMMZPFDUOMDDM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN=C1SCS1

Origin of Product

United States

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